2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-morpholinoethanone
Description
2-((7-(4-Ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-morpholinoethanone is a heterocyclic compound featuring a fused imidazo-triazole core substituted with a 4-ethoxyphenyl group and a thioether-linked morpholinoethanone side chain.
Properties
IUPAC Name |
2-[[7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S/c1-2-26-15-5-3-14(4-6-15)22-7-8-23-17(22)19-20-18(23)27-13-16(24)21-9-11-25-12-10-21/h3-6H,2,7-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCIQBFDMVDWNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which play a crucial role in the growth and development of certain types of cancer cells.
Mode of Action
The compound interacts with its target, the aromatase enzyme, by forming hydrogen bonds . This interaction can lead to the inhibition of the enzyme, thereby disrupting the biosynthesis of estrogens. The 1,2,4-triazole nucleus of the compound acts as an important pharmacophore, interacting at the active site of the receptor as a hydrogen bond acceptor and donor.
Biochemical Pathways
The inhibition of the aromatase enzyme disrupts the conversion of androgens to estrogens, a critical step in the estrogen biosynthesis pathway. This disruption can lead to a decrease in estrogen levels, which may inhibit the growth of estrogen-dependent cancer cells.
Pharmacokinetics
The 1,2,4-triazole nucleus of the compound is stable to metabolism and can increase the solubility of the ligand, significantly improving the pharmacological profile of the drug. .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of estrogen production. This can lead to the suppression of the growth of estrogen-dependent cancer cells. In vitro studies have shown promising cytotoxic activity of similar 1,2,4-triazole derivatives against various human cancer cell lines.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of moisture can increase the explosive sensitivity of some triazole compounds. Additionally, the compound’s solubility can be affected by its polar nature and the pH of the environment. .
Biological Activity
The compound 2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-morpholinoethanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structural features include an imidazo[2,1-c][1,2,4]triazole core and a thioether linkage, which may contribute to its diverse biological interactions.
- Molecular Formula : C18H20N6O2S
- Molecular Weight : Approximately 402.49 g/mol
- CAS Number : 921581-77-3
Structural Characteristics
The compound features:
- An imidazo[2,1-c][1,2,4]triazole ring, known for its pharmacological significance.
- A thioether group that may enhance biological activity through various mechanisms.
Anticancer Activity
Research indicates that derivatives of imidazo[2,1-c][1,2,4]triazoles exhibit significant anticancer properties. For instance:
- Inhibition of Focal Adhesion Kinase (FAK) : A study highlighted the role of imidazo[2,1-b][1,3,4]thiadiazole compounds in inhibiting FAK phosphorylation in pancreatic cancer cells. Compounds similar to our target compound showed IC50 values ranging from 0.59 to 2.81 μM in various cancer cell lines .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 1a | 0.59 | MesoII |
| 1b | 2.81 | STO |
These findings suggest that the compound may enhance the efficacy of existing chemotherapeutics like gemcitabine by modulating key transporters such as hENT-1 .
Antimicrobial Activity
The presence of sulfur and the ethoxyphenyl moiety in the compound's structure suggest potential antimicrobial and antifungal activities. Similar compounds have demonstrated efficacy against various pathogens due to enhanced lipophilicity and membrane permeability.
Enzyme Inhibition
The compound's structure may allow it to inhibit key enzymes involved in disease processes. For example:
- Studies have shown that imidazo[2,1-c][1,2,4]triazoles can inhibit enzymes critical for tumor progression and microbial growth.
Study on Anticancer Activity
A comprehensive study evaluated a series of imidazo derivatives for their anticancer properties. The results indicated that certain derivatives exhibited significant antiproliferative effects in vitro:
"Compounds demonstrated promising activity against cancer cell lines with varying degrees of potency" .
Synthesis and Characterization
The synthesis of This compound involves multiple steps including cyclocondensation reactions and thiolation processes. The characterization typically employs techniques such as NMR spectroscopy and mass spectrometry to confirm structural integrity and purity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with several imidazo-triazole derivatives. A key comparison is with ethyl 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)propanoate (CAS 923139-72-4), which differs in two critical aspects:
Substituent on the phenyl ring: The ethoxy group (-OCH2CH3) in the target compound vs. fluorine (-F) in the fluorophenyl analog.
Side chain: The morpholinoethanone group (a cyclic amine) vs. an ethyl propanoate ester. Morpholine derivatives often enhance water solubility and bioavailability compared to esters, which may hydrolyze in vivo .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound (4-Ethoxyphenyl) | Fluorophenyl Analog (CAS 923139-72-4) |
|---|---|---|
| Molecular Formula | C20H23N5O3S (inferred*) | C15H17FN4O2S |
| Molecular Weight | ~437.5 g/mol | 336.4 g/mol |
| Key Substituents | 4-Ethoxyphenyl, morpholinoethanone | 4-Fluorophenyl, ethyl propanoate |
| Lipophilicity (LogP) | Higher (due to ethoxy group) | Moderate (fluorine reduces hydrophobicity) |
| Solubility | Likely improved (morpholine) | Limited (ester group) |
*Inferred from structural similarity to CAS 923139-72-4 .
Q & A
Q. What are the optimal synthetic routes for preparing 2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-morpholinoethanone, and how do reaction conditions influence yield?
- Methodological Answer: The synthesis typically involves multi-step protocols, starting with cyclization of precursors to form the imidazo-triazol core. Key steps include:
- Thiadiazole/thiazole ring formation: Use sulfur/nitrogen sources (e.g., thiourea) with catalysts like p-toluenesulfonic acid under reflux (Ethanol, 80°C, 8–12 h) .
- Thioether linkage: Introduce the morpholinoethanone moiety via nucleophilic substitution (e.g., K₂CO₃ in DMF, 60°C, 4 h) .
- Yield optimization: Control temperature, solvent polarity, and stoichiometry (molar ratio 1:1.2 for thiol:alkylating agent) to minimize byproducts .
Q. Which spectroscopic techniques are most reliable for characterizing the compound’s purity and tautomeric forms?
- Methodological Answer:
- IR spectroscopy: Identify thione (C=S, ~1200 cm⁻¹) vs. thiol (S–H, ~2550 cm⁻¹) tautomers .
- NMR analysis: Use ¹H/¹³C NMR to confirm substituent integration (e.g., morpholino CH₂ groups at δ 3.4–3.7 ppm) and detect tautomerism via chemical shift splitting .
- Mass spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Methodological Answer:
- Antimicrobial screening: Use microdilution assays (e.g., MIC against S. aureus or C. albicans) with 24–48 h incubation .
- Anticancer potential: Conduct MTT assays (72 h exposure, IC₅₀ calculation) on cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition: Test kinase or protease inhibition via fluorometric/colorimetric kits (e.g., ATPase activity at 340 nm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in tautomerism data between experimental and computational models?
- Methodological Answer:
- Multi-technique validation: Combine XRD (for solid-state structure) with solution-phase NMR/UV-Vis to assess environmental effects .
- DFT calculations: Optimize tautomer geometries at B3LYP/6-311+G(d,p) level and compare vibrational frequencies with experimental IR .
- Solvent polarity studies: Monitor tautomeric equilibrium in DMSO vs. chloroform using ¹H NMR titration .
Q. What experimental design strategies minimize bias in assessing structure-activity relationships (SAR) for derivatives?
- Methodological Answer:
- Randomized block design: Assign substituent variations (e.g., 4-ethoxyphenyl vs. 4-fluorophenyl) to separate blocks with triplicates to control batch effects .
- Multivariate analysis: Apply PCA or PLS regression to correlate electronic (Hammett σ), steric (Taft Eₛ), and biological parameters (IC₅₀) .
- Blinded assays: Use third-party labs for activity testing to eliminate observer bias .
Q. How can environmental fate studies be structured to evaluate the compound’s ecological impact?
- Methodological Answer:
- Hydrolytic stability: Incubate in buffers (pH 4–9, 25–50°C) and monitor degradation via HPLC-MS over 30 days .
- Soil/water partitioning: Use OECD Guideline 121 (shake-flask method) to measure log Kow and bioaccumulation potential .
- Microbial degradation: Apply ISO 14507 soil contact tests with LC-MS/MS quantification of metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
